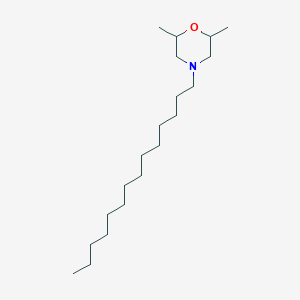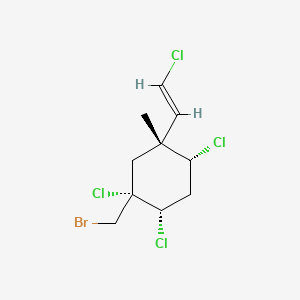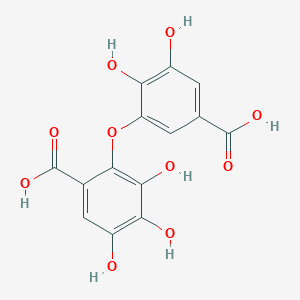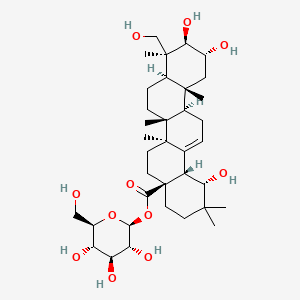
ハロキシフェンメチル
概要
説明
Synthesis Analysis
The synthesis of Arylex involves various chemical processes that facilitate the formation of its complex structure. Notably, aryne polymerization has been employed as a novel approach, enabling the connection of aromatic rings at their ortho-positions to produce poly(ortho-phenylene)s, a significant advancement in aromatic chemistry (Mizukoshi et al., 2015). This method, using a monovalent copper reagent, highlights the innovative techniques developed for Arylex synthesis.
Molecular Structure Analysis
Arylex's molecular structure is characterized by its complex arrangement of atoms and bonds. The synthesis of quinoxaline derivatives via tandem oxidative azidation/cyclization of N-arylenamines showcases the intricate molecular interactions involved in Arylex's formation (Ma et al., 2016). These processes contribute to the unique properties of Arylex, making it a subject of extensive molecular analysis.
Chemical Reactions and Properties
Arylex undergoes various chemical reactions that define its properties and potential applications. The synthesis of ArCF2X and [18F]Ar-CF3 via cleavage of the trifluoromethylsulfonyl group represents a versatile method for producing compounds with significant chemical utility, indicating the reactivity and versatility of Arylex-related compounds (Yang et al., 2021).
Physical Properties Analysis
The physical properties of Arylex, such as its stability, solubility, and thermal properties, are crucial for its potential applications. The synthesis and properties of new poly(arylene thiophenes) reveal insights into Arylex's solubility and thermal behavior, providing a foundation for understanding its physical characteristics (Rodlovskaya et al., 2010).
Chemical Properties Analysis
The chemical properties of Arylex, including its reactivity, interaction with other substances, and potential for modification, are areas of significant interest. Research on the sustainable synthesis of a fluorinated arylene conjugated polymer via Cu-catalyzed direct arylation polymerization (DArP) demonstrates the advancements in developing environmentally friendly methods for Arylex-related polymers, highlighting its chemical versatility and potential for sustainable applications (Pankow et al., 2018).
科学的研究の応用
農業における除草剤
ハロキシフェンメチルは、コルテバ・アグリサイエンス社が開発した新しい合成オーキシン系除草剤です。 低使用量で、大豆やその他の作物の播種前土壌処理による広葉雑草防除に使用されます . グリホサート抵抗性ブタクサの防除に効果的です .
作用機作
ハロキシフェンメチルの作用機作はユニークです。 ABF5がハロキシフェンメチルの標的である可能性が示唆されており、シロイヌナズナのABF5変異体はハロキシフェンメチルに対して抵抗性を示し、ハロキシフェンメチルはABF5に優先的に結合します .
植物ホルモンへの影響
ハロキシフェンメチルは、インドール-3-酢酸 (IAA) の恒常性を乱し、エチレンとアブシジン酸 (ABA) の過剰生産を刺激し、エチレンとABA生合成に関与する1-アミノシクロプロパン-1-カルボン酸シンターゼ (ACS) および9-シス-エポキシカロテノイドジオキシゲナーゼ (NCED) 遺伝子の過剰発現を誘導します .
穀物作物における雑草防除
ハロキシフェンメチルは、冬小麦、デュラム小麦、スペルト小麦、大麦、ライ麦、トリチカレなどの冬期穀物と、小麦、大麦、デュラム小麦、ライ麦などの春期穀物に除草剤として使用されます .
グリホサート抵抗性雑草の管理
研究によると、ハロキシフェンメチルとジカンバは、単独でも、2,4-D、グリホサート、クロリムロン + トリベヌロンとのタンクミックスでも、秋に出現したグリホサート抵抗性ブタクサの防除に効果的であることが示されています .
除草剤抵抗性管理
ハロキシフェンメチルは、除草剤抵抗性管理戦略の一部です。 他の除草剤に抵抗性を発達させた雑草を防除するために、他の除草剤と組み合わせて使用されます .
作用機序
Target of Action
Halauxifen-methyl, also known as Arylex, is a synthetic auxin herbicide developed by Corteva Agriscience . The primary target of Halauxifen-methyl is the Auxin Signaling F-Box Protein 5 (AFB5) . AFB5 is a part of the auxin receptor family and plays a crucial role in plant growth and development .
Mode of Action
Halauxifen-methyl mimics the function of natural plant growth hormones, causing overstimulation of specific growth-regulating genes . It binds preferentially to AFB5, disrupting normal growth functions . This interaction leads to changes in the plant’s growth processes, ultimately leading to plant death .
Biochemical Pathways
Halauxifen-methyl disrupts the homeostasis of Indole-3-acetic acid (IAA), a principal natural auxin . It stimulates the overproduction of ethylene and Abscisic Acid (ABA) by inducing the overexpression of the 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes involved in ethylene and ABA biosynthesis . These changes in biochemical pathways lead to senescence and plant death .
Pharmacokinetics
Halauxifen-methyl is absorbed by the plant’s stem, leaves, and roots . It is systemically translocated through the plant’s vascular system, accumulating in the meristematic tissue
Result of Action
The binding of Halauxifen-methyl to AFB5 stimulates plant cells to over-divide, blocking the conductive tissues and leading to the exhaustion of plant nutrients . This results in the disruption of multiple growth processes in sensitive plants, ultimately leading to plant death .
Action Environment
Halauxifen-methyl is effective in a range of climate conditions, from cool, wet springs to warm, dry autumns . It degrades quickly in the environment, predominantly via microbial degradation , which allows for broad follow crop flexibility .
将来の方向性
Arylex is being used in a range of challenging weather conditions and has become a mainstay of many spring broadleaf weed herbicide programmes . Its ability to degrade rapidly in the soil gives farmers more options in crop rotation and cover crops . This flexibility and effectiveness against resistant weeds suggest a promising future for Arylex in sustainable farming .
特性
IUPAC Name |
methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O3/c1-21-13-7(15)4-3-6(11(13)17)9-5-8(18)10(16)12(19-9)14(20)22-2/h3-5H,1-2H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKOPYYWOHESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241446 | |
| Record name | Halauxifen-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943831-98-9 | |
| Record name | Halauxifen-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943831989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halauxifen-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALAUXIFEN-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81N578K123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Arylex and what are its downstream effects?
A1: Arylex, also known by its ISO common name halauxifen-methyl, is a new auxinic herbicide belonging to the ‘arylpicolinate’ structural class [, ]. It disrupts plant growth regulation by binding to specific auxin receptors, specifically AFB5 []. This binding differs from other synthetic auxins and ultimately leads to the death of susceptible plants.
Q2: What is the chemical structure of Arylex?
A2: While the provided abstracts do not provide the molecular formula, weight, or spectroscopic data for Arylex, they do mention that it belongs to the arylpicolinate class of compounds [, ]. This suggests the presence of both an aryl (aromatic) ring and a picolinate (pyridine-2-carboxylic acid) moiety in its structure. For detailed structural information, refer to chemical databases or the manufacturer's documentation.
Q3: What are the typical applications of Arylex in agriculture?
A3: Arylex is primarily used for post-emergence control of broadleaf weeds in cereal crops [, ]. It is also effective against key weeds in winter oilseed rape, including Galium aparine, Centaurea cyanus, and Papaver rhoeas [, ]. Its rapid degradation in soil and plant tissue makes it a suitable choice for various cropping systems, minimizing limitations on subsequent crop choices [, ].
Q4: Are there any compatibility concerns when tank-mixing Arylex with other herbicides?
A4: Research suggests that Arylex, formulated as Zypar™, exhibits good compatibility with various graminicides []. The addition of Zypar™ to graminicides did not show any antagonistic effects and even enhanced weed control in some instances []. The safener cloquintocet-mexyl present in Zypar™ aids in the metabolization of Arylex within the crop, further improving selectivity [].
Q5: Does the structure of Arylex impact its herbicidal activity?
A5: While the provided abstracts don't delve into specific structure-activity relationship (SAR) studies for Arylex, they highlight its unique arylpicolinate structure [, ]. This novel structure distinguishes it from other auxin herbicides and likely contributes to its specific weed control spectrum and efficacy. Further research on structural analogs would be needed to establish a detailed SAR profile.
Q6: Are there any known cases of weed resistance to Arylex?
A7: While the provided abstracts do not mention specific cases of resistance to Arylex, one study emphasizes its potential role in anti-resistance strategies for broadleaf weeds in cereals []. This suggests that, as a new herbicide with a unique mode of action, it could be valuable in managing herbicide resistance. Continuous monitoring and appropriate resistance management strategies are crucial to ensure its long-term effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

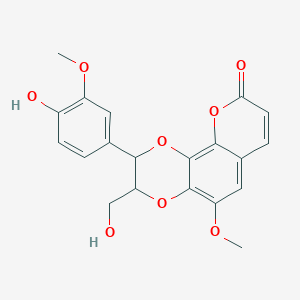
![(2Z)-2-[(2R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-(3-hydroxypropyl)-4-methyl-3-[(3E,5E)-4-methyl-6-[(1R,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]hexa-3,5-dienyl]cyclohexylidene]propanal](/img/structure/B1255661.png)

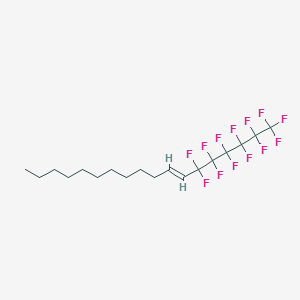
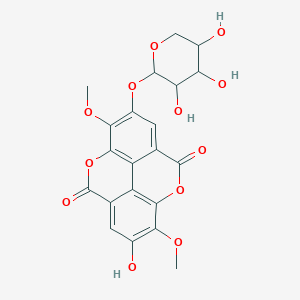
![Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol](/img/structure/B1255666.png)
